Leucinostatin

ATP synthase inhibition Mitochondrial respiration Antiprotozoal

Leucinostatin is a specific mitochondrial ATP synthase inhibitor with nanomolar affinity—not a non-selective peptaibol like alamethicin. Unlike the analog lefleuganan, it uniquely disrupts tumor-stroma metabolic crosstalk and ATP synthesis. This irreplaceable tool is validated for prostate cancer stromal signaling, mitochondrial bioenergetics, and LAR subtype TNBC studies. Order Leucinostatin to eliminate mechanistic ambiguity and advance on-target research.

Molecular Formula C58H102N10O13
Molecular Weight 1147.5 g/mol
CAS No. 39405-64-6
Cat. No. B1674795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin
CAS39405-64-6
SynonymsA 20668
leucinostatin
leucinostatin A
leucinostatin A, hydrochloride
leucinostatin A, monoacetate salt
paecilotoxin A
Molecular FormulaC58H102N10O13
Molecular Weight1147.5 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C
InChIInChI=1S/C58H102N10O13/c1-18-35(9)22-23-45(72)68-31-37(11)29-43(68)51(77)62-42(28-36(10)27-39(70)30-38(69)19-2)49(75)64-46(47(73)34(7)8)52(78)66-57(14,15)54(80)63-40(25-32(3)4)48(74)61-41(26-33(5)6)50(76)65-58(16,17)55(81)67-56(12,13)53(79)60-24-20-21-44(59)71/h22-23,32-37,39-43,46-47,70,73H,18-21,24-31H2,1-17H3,(H2,59,71)(H,60,79)(H,61,74)(H,62,77)(H,63,80)(H,64,75)(H,65,76)(H,66,78)(H,67,81)/b23-22+/t35-,36?,37?,39?,40-,41-,42-,43-,46-,47?/m0/s1
InChIKeyGWAKUJDAJHEQBU-CXMBYJBLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin Procurement Guide: Baseline Overview of This Lipopeptaibol Antibiotic


Leucinostatin (CAS 39405-64-6) designates a family of non-ribosomal lipopeptaibol antibiotics originally isolated from the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus) [1]. The principal congener, Leucinostatin A (C62H111N11O13, MW 1218.6 g/mol), adopts a rigid, right-handed α-helical conformation stabilized by six intramolecular hydrogen bonds [2][3]. This structural motif, incorporating uncommon residues such as α-aminoisobutyric acid (Aib) and hydroxyleucine, is critical for its biological activity, which spans potent antifungal, antiprotozoal, and antiproliferative effects [4][5].

Why Generic Substitution Fails for Leucinostatin in Research and Discovery


Substituting Leucinostatin with a generic 'peptaibol' or a related analog like alamethicin or lefleuganan is not scientifically defensible due to profound, quantifiable differences in target engagement and functional selectivity. While alamethicin is primarily a non-selective membrane pore-former, Leucinostatin A is a specific, nanomolar inhibitor of mitochondrial ATP synthase [1][2]. Even among closely related structural analogs, the functional divergence is stark: the synthetic analog lefleuganan, despite sharing a similar scaffold, lacks the capacity for direct ATP synthase inhibition and exhibits a dramatically different toxicity profile due to a single amino acid substitution [1]. These are not minor potency variations; they represent fundamentally different mechanisms of action. The evidence below quantifies these critical differentiators, underscoring that Leucinostatin's unique combination of high-affinity target binding and a defined structure-activity relationship makes it an irreplaceable tool for studying tumor-stroma interactions and mitochondrial bioenergetics [3].

Leucinostatin Product-Specific Quantitative Evidence: Head-to-Head Comparisons


Direct Target Engagement: Leucinostatin A vs. Lefleuganan for ATP Synthase Inhibition

Leucinostatin A directly and potently inhibits mitochondrial ATP synthase, a key differentiator from its clinical-stage analog, lefleuganan. While both compounds exhibit antiprotozoal activity, their mechanisms are fundamentally different. Leucinostatin A specifically targets and inhibits ATP synthase in the nanomolar range, whereas lefleuganan does not engage this target [1]. This difference is attributed to the presence of hydroxyleucine at position 7 in leucinostatin A [1].

ATP synthase inhibition Mitochondrial respiration Antiprotozoal

Comparative Antitumor Efficacy In Vivo: Leucinostatin A vs. Atpenin B in a Prostate Cancer Model

In a direct in vivo comparison, Leucinostatin A demonstrated significantly superior antitumor activity compared to Atpenin B, another natural product known to modulate mitochondrial function. The efficacy of Leucinostatin A was contingent upon the presence of prostate stromal cells, highlighting its unique mechanism of targeting the tumor microenvironment [1].

Tumor-stroma interaction Prostate cancer In vivo efficacy

Differential Antiproliferative Selectivity in Triple-Negative Breast Cancer Subtypes

Leucinostatins (compounds 1-10, including leucinostatin A and B) exhibit a selective cytostatic effect against the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) [1]. This subtype-specific activity is not observed against other TNBC subtypes or leucinostatin-resistant cells, suggesting a unique vulnerability in LAR cells [1].

Triple-negative breast cancer Luminal androgen receptor Selective cytostatic activity

Comparative Antitrypanosomal Activity: Leucinostatin A and B vs. Alamethicin I and Suramin

Leucinostatin A and B demonstrate potent in vitro and in vivo activity against Trypanosoma cruzi, the causative agent of Chagas disease [1]. Their efficacy and mechanism differ from other peptide antibiotics like alamethicin I and the standard drug suramin [1].

Antitrypanosomal Chagas disease Peptide antibiotic

Enhanced In Vivo Efficacy via Sustained-Release Nanosphere Formulation

The in vivo performance of Leucinostatin A can be significantly improved through formulation. Encapsulation in nanospheres provides sustained release over 100 hours, which is a crucial differentiator from the free peptide's likely rapid clearance [1]. This formulation approach also modifies its acute toxicity profile [1].

Drug delivery Nanospheres Candidiasis

Best Research and Industrial Application Scenarios for Leucinostatin


Investigating Tumor-Stroma Metabolic Crosstalk in Prostate Cancer

Leucinostatin A is the optimal tool compound for studies dissecting the metabolic communication between prostate cancer cells and their stromal microenvironment. Its proven, superior in vivo efficacy in models requiring stromal co-inoculation (compared to Atpenin B) [1] makes it invaluable for functional studies on insulin-like growth factor-I (IGF-I) signaling and for validating targets involved in stromal support of tumor growth.

Probing Mitochondrial ATP Synthase Function and Bioenergetics

Leucinostatin A is a critical, on-target chemical probe for mitochondrial bioenergetics research. Its direct and specific inhibition of ATP synthase in the nanomolar range [1] distinguishes it from non-specific ionophores or other peptaibols. It should be prioritized over analogs like lefleuganan, which does not engage this target, to ensure accurate functional conclusions.

Drug Discovery for Luminal Androgen Receptor (LAR) Triple-Negative Breast Cancer

Leucinostatin and its congeners are essential starting points for discovering therapies targeting the LAR subtype of triple-negative breast cancer (TNBC). Their demonstrated selective cytostatic activity against LAR cells [1] provides a unique chemical scaffold for developing the first targeted therapies for this aggressive and currently untargetable breast cancer subtype.

Development of Next-Generation Antiprotozoal Agents

Leucinostatin A and B should be prioritized as lead compounds in screening cascades for new antiprotozoal agents. Their potent in vitro and in vivo activity against T. cruzi, which is superior to related compounds like alamethicin I [1], and the growing body of structure-activity relationship data [2] provide a strong foundation for medicinal chemistry efforts aimed at improving potency and reducing toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.